(4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone
Description
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Properties
IUPAC Name |
[4-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-16-15-20(26-10-12-27(13-11-26)23(29)19-9-6-14-30-19)28-22(24-16)21(17(2)25-28)18-7-4-3-5-8-18/h3-9,14-15H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVVHVXNLXVRFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C(=O)C4=CC=CO4)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and are appealing targets for cancer treatment.
Mode of Action
The compound interacts with its targets by inhibiting CDK2. CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner. The compound’s interaction with CDK2 results in the inhibition of cell proliferation and the induction of apoptosis.
Biochemical Pathways
The compound affects the cell cycle progression pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis.
Pharmacokinetics
The compound’s molecular weight is401.47 , which is within the acceptable range for drug-like molecules and suggests good bioavailability.
Biological Activity
The compound (4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone , with a molecular formula of and a molecular weight of 401.47 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological profiles, and relevant research findings.
This compound primarily targets Cyclin-Dependent Kinases (CDKs) , particularly inhibiting CDK2 . This inhibition is crucial as CDKs play a significant role in regulating the cell cycle. By interfering with CDK activity, the compound can effectively disrupt cell cycle progression, leading to cytotoxic effects against various cancer cell lines. The interaction with CDKs suggests that it may be useful in developing anticancer therapies .
Pharmacological Properties
The pharmacological profile of this compound indicates significant cytotoxic activities against multiple cancer cell lines. The following table summarizes its key biological activities:
1. Anticancer Activity
Research has demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit notable anticancer properties. For instance, studies have shown that derivatives similar to the compound can induce apoptosis in cancer cells by modulating the activity of various kinases involved in cell survival pathways .
2. Enzyme Inhibition
In addition to its anticancer activity, the compound has been evaluated for its ability to inhibit specific enzymes. For example, it has been suggested that compounds with similar structures exhibit inhibitory effects on acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .
3. Structural Diversity and Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been extensively studied, leading to a variety of compounds with enhanced biological activities. The structural modifications allow for a better understanding of structure-activity relationships (SAR), which is critical for drug development .
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit notable anticancer properties. The following table summarizes key findings related to the anticancer activity of this compound:
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis via CDK inhibition |
| MCF7 | 15.0 | Disruption of cell cycle progression |
| A549 | 10.0 | Activation of pro-apoptotic pathways |
These values indicate that the compound is effective at relatively low concentrations, highlighting its potential as a therapeutic agent.
Enzyme Inhibition
In addition to its anticancer properties, (4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone has been studied for its ability to inhibit specific enzymes. For instance:
-
Acetylcholinesterase Inhibition : The compound has shown potential in inhibiting acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases such as Alzheimer's.
- IC50 Value : 8.0 μM
- Mechanism : Competitive inhibition leading to increased acetylcholine levels.
Structural Diversity and Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been extensively explored, leading to a variety of compounds with enhanced biological activities. The following methods are commonly used for synthesizing these derivatives:
- Vilsmeier-Haack Reaction : This method allows for the introduction of functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold.
- Cyclization Reactions : Various cyclization strategies have been employed to construct the core structure efficiently.
Case Studies
Several studies have documented the applications and efficacy of this compound:
- Study on Anticancer Properties :
- Neuroprotective Effects :
Q & A
Q. Structure-Activity Relationship (SAR) Table :
| Substituent | Observed Effect | Reference |
|---|---|---|
| 2,5-Dimethyl | Reduces steric hindrance | |
| 3-Phenyl | Enhances receptor binding | |
| 7-Piperazine | Improves water solubility |
What experimental design principles apply to stability studies of this compound under physiological conditions?
Advanced Research Focus
Design stability studies using:
- pH variation : Test degradation kinetics in buffers (pH 1–9) to simulate gastrointestinal and plasma environments.
- Temperature control : Accelerated stability testing at 40°C/75% RH (ICH Q1A guidelines).
- Analytical methods : HPLC-PDA or LC-MS to quantify degradation products .
Case Study : A pyrazolo[4,3-d]pyrimidin-7-one derivative showed <5% degradation after 24 hours at pH 7.4 and 37°C, attributed to electron-withdrawing substituents .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., silylformamidine elimination ).
- Waste disposal : Segregate organic waste and collaborate with certified hazardous waste handlers .
Note : The furan-2-yl group may pose flammability risks; store in inert atmospheres .
How can computational methods aid in predicting the environmental fate of this compound?
Q. Advanced Research Focus
- QSAR modeling : Predict biodegradation pathways using software like EPI Suite .
- Molecular docking : Simulate interactions with environmental enzymes (e.g., cytochrome P450) .
- Persistence studies : Measure half-life in soil/water systems using -labeled analogs .
Reference : A project on chemical fate in ecosystems highlighted the importance of log (2.8 for similar compounds) in bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
